(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide is a newly synthesized compound investigated as a potential antifungal agent. It was characterized using various spectroscopic tools and its (E)-configuration was confirmed via single crystal X-ray analysis. In vitro studies showed antifungal activity against four fungal strains. []
Relevance:
This compound shares a similar structure with N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, featuring both a 2-chlorophenyl group and a 1H-imidazol-1-ylpropyl moiety within its structure. The presence of these common structural elements suggests potential similarities in their biological activities and interactions with target molecules. []
Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was structurally characterized by X-ray crystallography, revealing its three-dimensional network stabilized by water molecules through hydrogen bonding. []
Relevance:
Similar to N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, this compound incorporates both a chlorophenyl group and a 1H-imidazol-1-ylpropyl moiety, though their positions and connections within the overall structure differ. The shared presence of these moieties implies a potential for similar biological activities or interactions with target molecules, even if the specific mechanisms of action vary. []
(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine is an intermediate compound synthesized and characterized during the development of new imidazole-containing antifungal agents. Its (E)-configuration was confirmed by X-ray crystallography. []
Relevance:
Both this compound and N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide share the 1H-imidazol-1-ylpropan-1-yl structural motif, although the former features a 4-chlorophenyl group and an oxime functionality instead of the 2-chlorophenyl and oxamide groups, respectively, found in the latter. Despite these structural differences, the shared motif hints at a possible shared chemical reactivity or biological activity profile, particularly in the context of antifungal activity. []
(4-chlorophenyl)((E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino)oxy)methanone is a compound characterized by X-ray crystallography, providing insights into its molecular structure and conformation. []
Relevance:
This compound possesses the 1H-imidazol-1-ylpropyl structural motif also found in N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide. Additionally, both molecules contain a 4-chlorophenyl group, although it's connected differently in each. The shared presence of these structural elements suggests a potential for commonalities in their chemical properties and biological activities, even if the overall structures and specific mechanisms of action are distinct. []
This compound is a short azole derivative investigated for its inhibitory activity against CYP51, a key enzyme in fungal sterol biosynthesis. It demonstrated potent antifungal activity against Candida albicans strains, exhibiting a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL. []
This compound is an extended azole derivative designed and synthesized as a potential CYP51 inhibitor. It showed promising antifungal activity against Candida albicans strains (MIC = 1 μg/mL). Importantly, it demonstrated a higher selectivity for Candida albicans CYP51 over the human homolog compared to the short azole derivatives, making it a more attractive candidate for further development. []
This compound belongs to a series of (imidazol-5-yl)methyl-2-quinolinone derivatives that act as farnesyl protein transferase inhibitors. These inhibitors demonstrate significant antitumor effects in vivo. []
Relevance:
Both this compound and N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide contain a chlorophenyl group and an imidazole ring in their structures. Specifically, the shared presence of a 1-methyl-1H-imidazol-5-yl moiety linked to a chlorophenyl group suggests a possible overlap in their binding interactions with target proteins. Despite these similarities, the distinct structural contexts of these groups within the two molecules may lead to different pharmacological profiles. []
This compound, also part of the (imidazol-5-yl)methyl-2-quinolinone family, acts as a potent farnesyl protein transferase inhibitor. This compound shows significant antitumor effects in vivo. []
This (imidazol-5-yl)methyl-2-quinolinone derivative acts as a farnesyl protein transferase inhibitor, displaying notable in vivo antitumor activity. []
Relevance:
This compound, like N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, features both a chlorophenyl group and an imidazole ring within its structure. This structural similarity, particularly the presence of a 1-methyl-1H-imidazol-5-yl group connected to a chlorophenyl group, suggests that they might share some binding affinities with specific target proteins. Nevertheless, the distinct structural contexts of these groups within each molecule, specifically the presence of a quinolinone core and an ethoxyphenyl group in this compound, might lead to different pharmacological activities. []
This compound, a farnesyl protein transferase inhibitor belonging to the (imidazol-5-yl)methyl-2-quinolinone class, exhibits potent antitumor effects in vivo. []
This (imidazol-5-yl)methyl-2-quinolinone derivative demonstrates potent antitumor effects in vivo due to its farnesyl protein transferase inhibitory activity. []
Relevance:
This compound, like N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, features both a chlorophenyl group and an imidazole ring within its structure. The shared presence of a 1-methyl-1H-imidazol-5-yl group linked to a chlorophenyl group suggests that they might exhibit similar binding interactions with certain target proteins. Despite these similarities, the different overall structures, particularly the presence of a quinolinone core and an ethoxyphenyl group in this compound, could result in variations in their pharmacological properties. []
This (imidazol-5-yl)methyl-2-quinolinone compound exhibits strong in vivo antitumor activity due to its ability to inhibit farnesyl protein transferase. []
This compound, a specific stereoisomer of a (imidazol-5-yl)methyl-2-quinolinone derivative, acts as a potent and selective inhibitor of farnesyl protein transferase, leading to significant antitumor effects in vivo. []
BMS-289948 is a potent, orally active gamma-secretase inhibitor that significantly reduces beta-amyloid (Aβ) levels in the brain and plasma of APP-YAC mice, a model for Alzheimer's disease. It achieves this by inhibiting the enzymatic activity of gamma-secretase, thus reducing the production of Aβ peptides. []
BMS-299897 is another potent, orally active gamma-secretase inhibitor that effectively lowers brain and plasma Aβ levels in both APP-YAC mice and guinea pigs. This compound, like BMS-289948, works by inhibiting the activity of gamma-secretase, thereby decreasing the production of Aβ peptides and potentially offering therapeutic benefits in Alzheimer's disease. []
Relevance:
While BMS-299897 differs significantly in overall structure from N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, both compounds contain a chlorophenyl moiety. The presence of this common structural element might indicate some shared physicochemical properties, but given the significant structural differences, including the presence of a butanoic acid moiety and fluorine atoms in BMS-299897, their pharmacological profiles and mechanisms of action are likely distinct. []
This compound belongs to a series of 5-(ω-aryloxyalkyl)oxazole derivatives synthesized and evaluated for their effects on brain-derived neurotrophic factor (BDNF) production. In human neuroblastoma (SK-N-SH) cells, this compound demonstrated a potent ability to increase BDNF production. It also exhibited promising activity in a rat model of diabetic neuropathy, where it improved motor nerve conduction velocity and thermal nociception, accompanied by an increase in BDNF levels in the sciatic nerve. []
Relevance:
Both this compound and N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide share the presence of a 4-chlorophenyl group and a substituted imidazole ring in their structures. Although their connections and surrounding chemical groups differ, the common presence of these moieties, especially the 2-methyl-1H-imidazol-1-yl group, suggests a possibility of shared interactions with biological targets. Further investigations are required to explore potential overlapping pharmacological activities. []
This compound belongs to a novel series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives that were synthesized and assessed for their antimicrobial and cytotoxic properties. 7e exhibited the strongest antibacterial activity among the tested compounds. []
This novel compound is a 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivative investigated for its antimicrobial and cytotoxic activities. It demonstrated potent antibacterial activity. []
This novel compound, belonging to the 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide series, was synthesized and tested for its antimicrobial and cytotoxic activities. 7i showed potent antifungal activity against Candida parapsilosis and Candida glabrata. []
This 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivative was evaluated for its antimicrobial and cytotoxic properties. It exhibited significant anticandidal activity against both Candida parapsilosis and Candida glabrata, and demonstrated high cytotoxicity against HL-60 human leukemia cells. []
Belonging to the 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide series, this compound was studied for its antimicrobial and cytotoxic activities. It showed high cytotoxicity against HL-60 human leukemia cells. []
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide (7 m)
Compound Description:
This compound, a novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivative, was assessed for its antimicrobial and cytotoxic properties. It displayed cytotoxic activity against THP-1 human monocytic leukemia cells. []
MF498 is a novel, selective antagonist of the E prostanoid receptor 4 (EP4), exhibiting efficacy in reducing inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. Unlike EP1 and EP3 antagonists, MF498 effectively inhibits inflammation in the adjuvant-induced arthritis model, demonstrating similar efficacy to a selective COX-2 inhibitor. Moreover, it alleviates osteoarthritis-like pain in guinea pigs, showing comparable effectiveness to a nonsteroidal anti-inflammatory drug (NSAID) and a microsomal prostaglandin E synthase-1 inhibitor. Importantly, MF498 exhibits good gastrointestinal tolerability and minimal renal side effects in rat models. []
Compound I is a potent and selective inhibitor of farnesyl-protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins, including the Ras protein. Its pharmacokinetics reveal species differences, with better absorption in dogs compared to rats. In rats, it exhibits rapid clearance primarily through biotransformation. Nineteen metabolites of Compound I have been identified in both dogs and rats, primarily arising from N-dealkylation and phase II metabolism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.